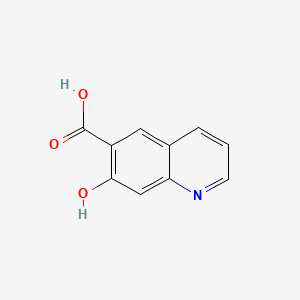![molecular formula C10H13N3O2 B577812 [(Z)-1-phenoxypropan-2-ylideneamino]urea CAS No. 13661-98-8](/img/structure/B577812.png)
[(Z)-1-phenoxypropan-2-ylideneamino]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Z)-1-phenoxypropan-2-ylideneamino]urea is an organic compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . This compound is a derivative of semicarbazone, which is known for its versatile biological activities. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: [(Z)-1-phenoxypropan-2-ylideneamino]urea can be synthesized through a one-pot reaction involving aldehydes or ketones, hydrazine hydrate, and phenylisocyanate in methanol . The reaction conditions typically involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same one-pot reaction method. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps.
化学反応の分析
Types of Reactions: [(Z)-1-phenoxypropan-2-ylideneamino]urea undergoes various chemical reactions, including:
Oxidation: This reaction can convert the semicarbazone group into other functional groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
[(Z)-1-phenoxypropan-2-ylideneamino]urea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the production of various chemical products and as a corrosion inhibitor.
作用機序
The mechanism of action of [(Z)-1-phenoxypropan-2-ylideneamino]urea involves its interaction with specific molecular targets and pathways. The compound acts as a chelating agent, binding to metal ions and inhibiting their activity. This property is particularly useful in its antimicrobial and anticancer activities, where it disrupts essential metal-dependent processes in cells .
類似化合物との比較
Phenoxyacetone: A related compound with similar chemical properties.
Phenoxymethyl methyl ketone: Another derivative with comparable reactivity.
Hydrazinecarboxamide derivatives: Compounds with similar biological activities and chemical structures.
Uniqueness: [(Z)-1-phenoxypropan-2-ylideneamino]urea stands out due to its specific combination of a phenoxy group and a semicarbazone moiety, which imparts unique chemical reactivity and biological activity. Its ability to act as a chelating agent and its versatile applications in various fields make it a valuable compound for scientific research.
特性
CAS番号 |
13661-98-8 |
|---|---|
分子式 |
C10H13N3O2 |
分子量 |
207.233 |
IUPAC名 |
[(Z)-1-phenoxypropan-2-ylideneamino]urea |
InChI |
InChI=1S/C10H13N3O2/c1-8(12-13-10(11)14)7-15-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,11,13,14)/b12-8- |
InChIキー |
YNSLZVZCPHAYRG-WQLSENKSSA-N |
SMILES |
CC(=NNC(=O)N)COC1=CC=CC=C1 |
同義語 |
1-Phenoxy-2-propanone semicarbazone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


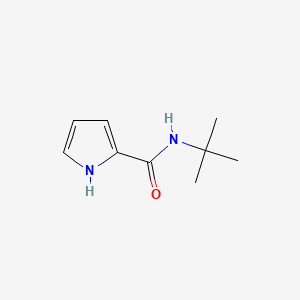
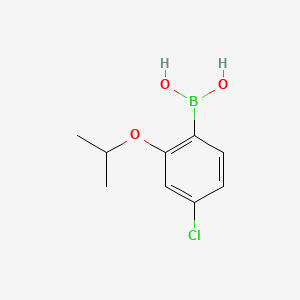

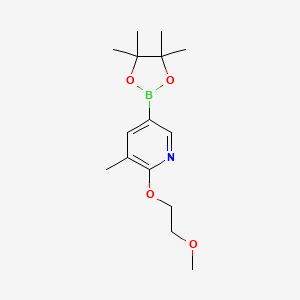
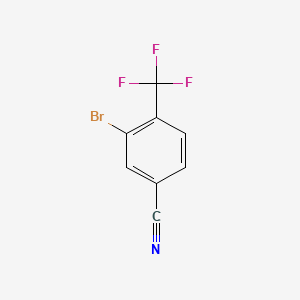
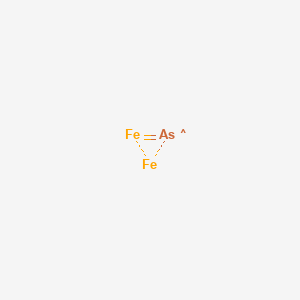
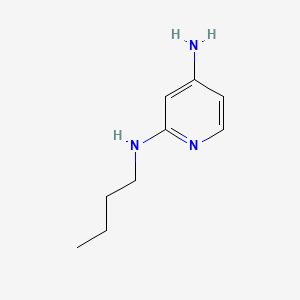
![(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine](/img/structure/B577744.png)
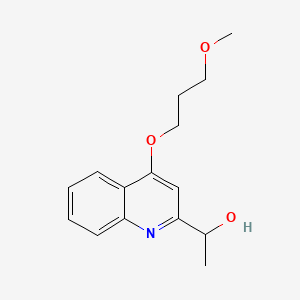
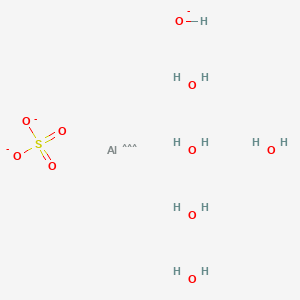
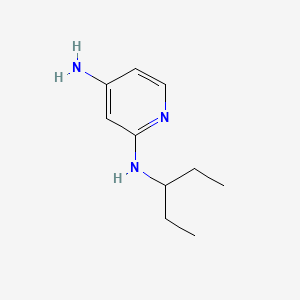
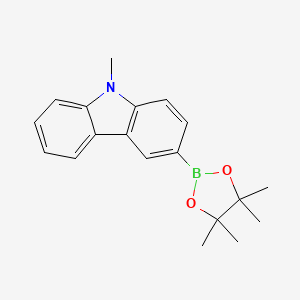
![6-Chloro-4-nitro-1H-benzo[d]imidazole](/img/structure/B577749.png)
